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Compound of Interest

Compound Name:
(4-

Methoxyphenyl)diphenylmethanol

Cat. No.: B1213315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
methoxyphenyl)diphenylmethanol, a significant chemical intermediate. The document details

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside generalized experimental protocols for these analytical techniques. This guide

is intended to support researchers and professionals in the fields of chemical synthesis, and

analytical chemistry.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for (4-
methoxyphenyl)diphenylmethanol, based on the analysis of its structural features and

comparison with closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.25-7.45 Multiplet 10H
Ar-H (two phenyl

rings)

~7.15-7.25 Doublet 2H
Ar-H (methoxyphenyl

ring, ortho to -C(OH)-)

~6.80-6.90 Doublet 2H
Ar-H (methoxyphenyl

ring, ortho to -OCH₃)

~3.75 Singlet 3H -OCH₃

~2.5-3.5 Broad Singlet 1H -OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~158-160 C-OCH₃ (methoxyphenyl ring)

~145-147 C-OH

~138-140 Quaternary C (diphenyl-substituted)

~127-130 C-H (phenyl rings)

~126-128 C-H (methoxyphenyl ring, ortho to -C(OH)-)

~113-115 C-H (methoxyphenyl ring, ortho to -OCH₃)

~80-85 C(Ph)₂(Ar)OH

~55 -OCH₃

Table 3: IR Spectroscopic Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Strong, Broad O-H stretch (alcohol)

~3100-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (methyl)

~1610, 1580, 1500 Medium-Strong C=C stretch (aromatic rings)

~1250 Strong C-O stretch (aryl ether)

~1030 Strong C-O stretch (tertiary alcohol)

Table 4: Mass Spectrometry Data (Predicted)

m/z Interpretation

290 [M]⁺ (Molecular Ion)

273 [M-OH]⁺

213 [M-C₆H₅]⁺

183 [M-C₆H₅-OCH₂]⁺

135 [C₉H₇O]⁺ (methoxyphenyl cation)

105 [C₇H₅O]⁺ (benzoyl cation)

77 [C₆H₅]⁺ (phenyl cation)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified (4-methoxyphenyl)diphenylmethanol in
approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at

a frequency of 300-600 MHz. Key parameters to set include the spectral width, acquisition

time, relaxation delay, and number of scans.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due

to the lower natural abundance of ¹³C, a greater number of scans is usually required to

achieve a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify

the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) are common techniques. For the KBr method, a small amount of the

sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For

ATR, a small amount of the solid is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr for the pellet method) is

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample can be introduced into the mass

spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions

of small organic molecules.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded to generate the

mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like (4-methoxyphenyl)diphenylmethanol.

General Workflow for Spectroscopic Analysis
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Available at: [https://www.benchchem.com/product/b1213315#spectroscopic-data-of-4-
methoxyphenyl-diphenylmethanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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